Pyrazin-2-ylmethanamine dihydrochloride is a chemical compound that has garnered attention in various fields of research due to its potential applications and intriguing mechanisms of action. The compound and its derivatives have been studied extensively for their roles in disrupting membrane energetics in Mycobacterium tuberculosis, inhibiting alcohol dehydrogenase, and modulating N-methyl-D-aspartate (NMDA) receptors, among other effects. This comprehensive analysis will delve into the current research surrounding this compound, highlighting its mechanism of action and applications in different fields.
The active moiety of pyrazinamide, pyrazinoic acid, has been shown to disrupt membrane energetics and inhibit membrane transport function in Mycobacterium tuberculosis. This disruption is linked to the drug's preferential activity against old non-replicating bacilli, which is correlated with their low membrane potential. The findings suggest that inhibitors of membrane energetics could enhance the antituberculous activity of pyrazinamide1. Furthermore, pyrazinoic acid has been found to decrease the proton motive force, respiratory ATP synthesis activity, and cellular ATP levels in mycobacterial membranes, indicating that the drug may kill by depleting cellular ATP reserves4.
In the context of the central nervous system, pyrazole, a derivative of pyrazin-2-ylmethanamine, has been found to have dual effects on NMDA receptors of hippocampal pyramidal cells. It acts as both an agonist and a noncompetitive antagonist. At low concentrations, pyrazole can activate NMDA receptors, while at higher concentrations, it can block them. This dual action suggests that pyrazole and its derivatives could be promising drugs for studying physiological and pathological processes involving NMDA receptors2.
Research has identified pyrazinamide as a critical drug in the treatment of tuberculosis (TB). The novel mechanism of action of pyrazinamide, which involves the inhibition of trans-translation in Mycobacterium tuberculosis, validates a new target for broad-spectrum antibiotics. This discovery has the potential to aid in the design of new drugs that could shorten TB therapy3.
The effects of pyrazole on NMDA receptors suggest potential therapeutic applications for the treatment of conditions related to NMDA receptor dysfunction. Given its ability to modulate receptor activity, pyrazole derivatives could be used to better understand and potentially treat neurological disorders such as depression and epilepsy2.
Although not directly related to pyrazin-2-ylmethanamine dihydrochloride, research on pyran copolymers has shown that they can serve as effective adjuvants to chemotherapy against certain types of cancer. These copolymers have interferon-inducing and macrophage-stimulating properties, which could be beneficial in enhancing the efficacy of chemotherapy5.
The study of methyl substituted 1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanones has led to the discovery of potent P2X7 antagonists. These compounds have good drug-like properties and are capable of high P2X7 receptor occupancy in rats following oral administration. They are expected to be useful in characterizing the effects of P2X7 antagonism in models of depression and epilepsy and could be candidates for effective P2X7 PET tracers6.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9